molecular formula C15H16ClNO B1526557 2-(Benzyloxy)-3-(chloromethyl)-4,6-dimethylpyridine CAS No. 1303445-99-9

2-(Benzyloxy)-3-(chloromethyl)-4,6-dimethylpyridine

Cat. No.: B1526557
CAS No.: 1303445-99-9
M. Wt: 261.74 g/mol
InChI Key: HRARFISHYLFDSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)-3-(chloromethyl)-4,6-dimethylpyridine is a useful research compound. Its molecular formula is C15H16ClNO and its molecular weight is 261.74 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(chloromethyl)-4,6-dimethyl-2-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-11-8-12(2)17-15(14(11)9-16)18-10-13-6-4-3-5-7-13/h3-8H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRARFISHYLFDSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1CCl)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

21.5 g×2 batches: To a solution of [2-(benzyloxy)-4,6-dimethylpyridin-3-yl]methanol (Cpd Y, 21.5 g, 88.5 mmol) in anhydrous CH2Cl2 (400 mL) was added SOCl2 (16.0 g, 133 mmol) at −40° C. under N2. The mixture was stirred at the −40° C. for 30 minutes. The reaction mixture was poured into ice-water (300 mL) and adjusted pH 7˜8 with NaHCO3 (solid). The mixture was separated and the aqueous layer was extracted with CH2Cl2 (300 mL). The combined organic layers were washed with brine (300 mL), dried over Na2SO4, and concentrated under vacuum. The residue was purified by column chromatography (petroleum ether/EtOAc, 100:1) to give the title compound (Cpd Z, 27.5 g, 60%) as a white solid. 1H NMR (400 MHz, chloroform-d) δ 7.51-7.49 (d, 2H), 7.41-7.37 (t, 2H), 7.34-7.30 (t, 1H), 6.62 (s, 1H), 5.45 (s, 2H), 4.73 (s, 2H), 2.42 (s, 3H), 2.37 (s, 3H). MS 261.9 [M+H].
Quantity
21.5 g
Type
reactant
Reaction Step One
Name
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Benzyloxy)-3-(chloromethyl)-4,6-dimethylpyridine
Reactant of Route 2
Reactant of Route 2
2-(Benzyloxy)-3-(chloromethyl)-4,6-dimethylpyridine
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2-(Benzyloxy)-3-(chloromethyl)-4,6-dimethylpyridine
Reactant of Route 4
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2-(Benzyloxy)-3-(chloromethyl)-4,6-dimethylpyridine
Reactant of Route 5
Reactant of Route 5
2-(Benzyloxy)-3-(chloromethyl)-4,6-dimethylpyridine
Reactant of Route 6
2-(Benzyloxy)-3-(chloromethyl)-4,6-dimethylpyridine

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